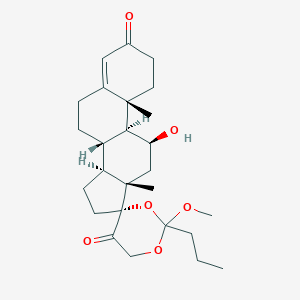

Hydrocortisone 17,21-Methyl Orthobutyrate

Description

Contextualization within the Landscape of Steroid Ester Chemistry

Glucocorticoids are a class of steroid hormones that play a crucial role in a wide array of physiological processes, including metabolism, development, and the inflammatory response. nih.gov The chemical modification of natural and synthetic glucocorticoids is a cornerstone of medicinal chemistry, aimed at enhancing their therapeutic properties. The esterification of the hydroxyl groups on the steroid backbone is a common strategy to create prodrugs with altered solubility, stability, and pharmacokinetic profiles.

The parent compound, hydrocortisone (B1673445) (also known as cortisol), possesses hydroxyl groups at the C11, C17, and C21 positions, which are amenable to chemical modification. google.com The formation of esters at these positions can significantly impact the biological activity and delivery of the drug.

Hydrocortisone 17,21-Methyl Orthobutyrate is a specific type of derivative known as an orthoester. Orthoesters are characterized by the presence of three alkoxy groups attached to a single carbon atom. In this case, the orthoester is formed between the 17α and 21-hydroxyl groups of hydrocortisone and methyl orthobutyrate. This creates a cyclic diether structure that is distinct from simple esters. The synthesis of such compounds involves specific chemical methods, for instance, a patent describes the preparation of this compound with a melting point of 185.5°-187.5° C. google.com

Scientific Significance as a Hydrocortisone Derivative and Pharmaceutical Impurity

Secondly, and of significant practical importance, this compound is recognized as an impurity in commercial preparations of hydrocortisone and its esters, such as hydrocortisone butyrate (B1204436). clearsynth.comclearsynth.com The presence of impurities in pharmaceutical products is a critical quality attribute that must be carefully controlled. Therefore, the identification, characterization, and quantification of impurities like this compound are essential for ensuring the safety and efficacy of hydrocortisone-containing medicines.

The formation of this orthoester can occur during the synthesis or storage of hydrocortisone derivatives, particularly in the presence of appropriate reactants and catalysts. Its characterization is crucial for analytical method development and validation in quality control laboratories. clearsynth.com For this reason, it is often used as a reference standard in pharmaceutical analysis. vulcanchem.com

Below is a table summarizing the key chemical information for this compound.

| Property | Value | Source |

| Chemical Name | (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,4'- clearsynth.compharmaffiliates.comdioxane]-3,5'(2H)-dione | chemicea.comsimsonpharma.comsimsonpharma.com |

| Synonyms | Cortisol Cyclic 17,21-(Methyl Orthobutyrate); Orthobutyric Acid Methyl Ester Cyclic 17,21-Ester with Cortisol | simsonpharma.comsimsonpharma.com |

| CAS Number | 13609-63-7 | pharmaffiliates.comchemicea.comsimsonpharma.comsimsonpharma.comchemicalbook.comchemdrug.com |

| Molecular Formula | C26H38O6 | pharmaffiliates.comchemicea.comsimsonpharma.comsimsonpharma.comchemdrug.com |

| Molecular Weight | 446.58 g/mol | pharmaffiliates.comchemicea.comsimsonpharma.comsimsonpharma.com |

| Physical Description | Solid | chemicea.com |

| Solubility | Soluble in Methanol (B129727)/DMSO | chemicea.com |

The following table lists other hydrocortisone derivatives and impurities mentioned in the search results, providing a broader context of related compounds in glucocorticoid research.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 17-Dehydro-21-hydroxy Hydrocortisone | C21H30O5 | 362.46 | 68473-77-8 |

| Hydrocortisone 17-Valerate 21-Aldehyde | C26H36O6 | 444.56 | N/A |

| Hydrocortisone 17-Butyrate 3-Enol Methyl Ether | C26H38O6 | 446.58 | N/A |

| Hydrocortisone 21-Butyrate | C25H36O6 | 432.55 | 6677-99-2 |

| Hydrocortisone EP Impurity G | C21H28O5 | 360.44 | 14760-49-7 |

| Hydrocortisone Impurity C | C21H28O4 | 344.45 | 105562-13-8 |

| Hydrocortisone 17-Propionate 21-Acetate | C26H36O7 | 460.56 | 74050-20-7 |

| Hydrocortisone (9β,11β)-Epoxide | C21H28O5 | 10072-97-6 | |

| Hydrocortisone 17-Butyrate 21-Propionate | C28H40O7 | 72590-77-3 | |

| Hydrocortisone Hemisuccinate Sodium Salt | C25H33NaO8 | 125-04-2 | |

| Hydrocortisone-17-hemisuccinate | 220489-73-6 | ||

| Hydrocortisone 17-Propionate | 65980-97-4 | ||

| Hydrocortisone 21-Propionate | 6677-98-1 |

Structure

3D Structure

Properties

IUPAC Name |

(4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-5-10-26(30-4)31-15-21(29)25(32-26)12-9-19-18-7-6-16-13-17(27)8-11-23(16,2)22(18)20(28)14-24(19,25)3/h13,18-20,22,28H,5-12,14-15H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRPTSVAIQEMIV-KAUWDTBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628398 | |

| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13609-63-7 | |

| Record name | (8S,9S,11S,13S,14S,17R)-11-Hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Historical Perspectives on Hydrocortisone (B1673445) Esterification Techniques

The history of corticosteroid chemistry is marked by efforts to enhance the therapeutic properties and reduce the side effects of naturally occurring hormones like hydrocortisone (also known as cortisol). researchgate.net Esterification at the C-17 and C-21 hydroxyl groups has been a primary strategy to modify the activity and pharmacokinetic profiles of these compounds. nih.gov

Initially, the synthesis of hydrocortisone itself was a significant challenge, with early methods relying on complex multi-step chemical syntheses or biological fermentation processes. youtube.comgoogle.com The introduction of an oxygen atom at position 11 was a major hurdle in the total synthesis of cortisone (B1669442). youtube.com

Once hydrocortisone became more accessible, chemists turned their attention to creating derivatives. researchgate.net Direct esterification of the 17α-hydroxyl group is sterically hindered by the adjacent β-acetone side chain. patsnap.com This steric hindrance makes it difficult to achieve selective esterification at the 17-position without also reacting the more accessible 21-hydroxyl group. patsnap.com Early methods often resulted in mixtures of 17-esters, 21-esters, and 17,21-diesters, which were challenging to separate due to their similar polarities, leading to lower yields of the desired product. patsnap.com These challenges spurred the development of more sophisticated and regioselective synthetic strategies, such as the use of orthoesters, to temporarily protect and later functionalize the 17- and 21-hydroxyl groups. google.comdocumentsdelivered.com

Strategies for the Formation of 17,21-Cyclic Orthoesters of Corticosteroids

To overcome the challenges of direct esterification, chemists developed methods to form 17,21-cyclic orthoesters as key intermediates. google.com This strategy involves reacting the 17α,21-dihydroxy-20-ketosteroid with an orthoester, such as methyl orthobutyrate, in the presence of an acid catalyst.

A common procedure involves mixing the starting steroid, for instance, a 9β,11β-oxido-16β-methyl-Δ-pregnadiene-17α,21-diol-3,20-dione, with dimethylformamide and the corresponding methyl orthobenzoate in the presence of p-toluenesulfonic acid. google.com This reaction leads to the formation of the 17,21-cyclic orthoester. These cyclic orthoesters serve as protected intermediates, which can then be selectively hydrolyzed to yield the desired 17-monoester. google.comdocumentsdelivered.com The formation of these structures is a critical step, enabling the regioselective synthesis of 17-esters that are otherwise difficult to obtain. patsnap.com

Regioselective Hydrolysis Approaches in Steroid Synthesis

The regioselective hydrolysis of 17,21-cyclic orthoesters is a crucial step in obtaining the desired 17-monoesters of corticosteroids. google.com While acid hydrolysis can cleave the orthoester ring, it often leads to a mixture of the 17-monoester and the isomeric 21-monoester as a byproduct. google.com

To improve selectivity and minimize the formation of the 21-ester byproduct, a key innovation was the use of a buffered aqueous-organic medium for the hydrolysis. google.com By maintaining the pH of the reaction mixture between approximately 4 and 6, and preferably between 4.5 and 5.5, the formation of the 21-ester can be reduced to almost negligible amounts. google.com The reaction typically involves dissolving the 17,21-cyclic orthoester in an organic solvent and adding an aqueous buffer solution, with the mixture being stirred at temperatures ranging from room temperature to the boiling point of the medium. google.com

Another approach involves a two-step process where a hydrocortisone acetate (B1210297) is first acylated to form a hydrocortisone 17α-butyrate-21-acetate, which is then selectively hydrolyzed using an inorganic alkali in an organic solvent to yield the hydrocortisone 17α-butyrate. patsnap.com The choice of reaction conditions, particularly the nature of the alcohol moiety in the starting ester, can influence the hydrolysis mechanism and outcome. csic.es

| Method | Key Reagents/Conditions | Primary Product | Key Advantage | Reference |

|---|---|---|---|---|

| Buffered Aqueous-Organic Hydrolysis | Aqueous buffer (pH 4-6), organic solvent | 17-monoester | Minimizes formation of 21-ester byproduct | google.com |

| Two-Step Acylation/Selective Hydrolysis | 1. Butyryl chloride, organic base 2. Inorganic alkali, organic solvent | 17α-butyrate | Controlled synthesis of specific 17-ester | patsnap.com |

Influence of Catalytic Systems and Post-Reaction Processing on Chemical Yield and Selectivity

The efficiency and selectivity of steroid transformations are heavily dependent on the catalytic systems employed and the subsequent post-reaction processing steps. nih.gov Various metal-based catalysts have been utilized to achieve specific chemical modifications on the steroid skeleton. For instance, copper(II) salts have been identified as effective catalysts for tandem Michael/aldol reactions in the synthesis of cardiotonic steroids. nih.gov Dual palladium/nickel catalytic systems have also been explored, demonstrating the potential of bimetallic intermediates in steroid synthesis. nih.gov For cyclopropanation reactions, rhodium(II)-based catalysts have proven useful. nih.gov

Post-reaction processing is equally critical for isolating the desired product in high purity and yield. Techniques such as buffered hydrolysis at a controlled pH are employed to selectively cleave protecting groups like cyclic orthoesters, thereby minimizing the formation of unwanted isomers. google.com Recrystallization from appropriate solvents, such as methanol (B129727) or ethyl acetate, is a common and essential step to purify the final product and remove impurities and unreacted starting materials. patsnap.comgoogle.com The choice of solvent and the control of temperature during recrystallization are crucial for obtaining a high-purity product. patsnap.com Furthermore, chromatographic techniques are often necessary to separate complex mixtures of steroid derivatives that have similar physical properties. nih.gov

| Catalyst Type | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Copper(II) salts | Tandem Michael/aldol reaction | Synthesis of cardiotonic steroids | nih.gov |

| Dual Palladium/Nickel system | Cross-coupling | Formation of C-C bonds | nih.gov |

| Rhodium(II)-based catalysts | Intramolecular cyclopropanation | Synthesis of cycloartenol (B190886) core | nih.gov |

| p-Toluenesulfonic acid | Orthoester formation | Formation of 17,21-cyclic orthoesters | google.com |

Identification of Hydrocortisone 17,21-Methyl Orthobutyrate as a Byproduct or Degradation Product

This compound is primarily known as a synthetic intermediate. simsonpharma.com However, the formation of related ester structures as byproducts or degradation products is a known phenomenon in corticosteroid chemistry. During the synthesis of 17-monoesters from 17,21-cyclic orthoesters, the corresponding 21-monoester can form as a significant byproduct if the hydrolysis conditions are not carefully controlled. patsnap.comgoogle.com

The degradation of hydrocortisone and its esters can occur through several pathways, particularly in aqueous solutions or in the presence of microorganisms. nih.govresearchgate.net Hydrolysis of ester groups is a common degradation route. For example, hydrocortisone 17-butyrate can be degraded to hydrocortisone and hydrocortisone 21-butyrate. nih.gov Similarly, hydrocortisone 17-butyrate 21-propionate is known to be hydrolyzed, primarily at the 21-position, when applied to the skin. nih.gov While direct evidence of this compound forming as a degradation product in pharmaceutical formulations is not prominent in the searched literature, the instability of the dihydroxyacetone side chain of corticosteroids can lead to various degradation products, including oxidative products and results of Mattox rearrangement. researchgate.netscirp.org

Metabolic Pathways and Biotransformation Studies

Enzymatic Hydrolysis of Hydrocortisone (B1673445) Esters in Biological Systems

The enzymatic hydrolysis of hydrocortisone esters is a critical step in their activation and metabolism. This process is primarily mediated by esterases present in various tissues, including the skin and liver. medicaljournals.senih.gov

Positional Specificity of Esterase Activity (e.g., C-21 primary hydrolysis)

Studies on hydrocortisone diesters, such as hydrocortisone 17-butyrate 21-propionate (HBP), reveal a distinct positional specificity in enzymatic hydrolysis. medicaljournals.senih.gov In systems like cultured human keratinocytes and skin extracts, the acyl group at the C-21 position is preferentially hydrolyzed. medicaljournals.senih.gov For instance, when HBP is incubated with cultured keratinocytes, it is rapidly converted to hydrocortisone 17-butyrate (HB17), the product of de-esterification at the 21-position. medicaljournals.senih.gov The formation of hydrocortisone 21-propionate, which would result from hydrolysis at the 17-position, is significantly less and occurs at a slower rate. medicaljournals.se This primary hydrolysis at the C-21 position is a key initial step in the metabolic cascade of these diesters. medicaljournals.se

The liver also contains distinct carboxylesterases involved in the hydrolysis of steroid esters. nih.gov Studies have identified at least three different enzymes in rat liver microsomes that act on hydrocortisone esters, with varying pH optima and substrate specificities. nih.gov For example, two separate enzymes are likely responsible for the metabolism of hydrocortisone hemisuccinate at pH 5.5 and 8.0, while a third enzyme metabolizes hydrocortisone acetate (B1210297) at pH 8.0. nih.gov

Non-Enzymatic Acyl Migration and Isomerization Processes (e.g., 17- to 21-position translocation)

Following the initial enzymatic hydrolysis at the C-21 position, a non-enzymatic process of acyl migration can occur. medicaljournals.se In the case of hydrocortisone 17-monoesters, such as hydrocortisone 17-butyrate, the acyl group can translocate from the 17-position to the 21-position. medicaljournals.senih.gov This isomerization is a reversible process. nih.gov This translocation is a crucial intermediate step that precedes the final hydrolysis to the parent compound, hydrocortisone. medicaljournals.se The stability of hydrocortisone butyrate (B1204436) has been shown to involve a reversible isomerization to the C-21 ester of butyric acid, which then hydrolyzes to hydrocortisone. nih.gov

Cellular Uptake and Intracellular Disposition in In Vitro Tissue Models (e.g., human keratinocytes)

The cellular uptake and intracellular disposition of hydrocortisone esters are critical determinants of their local pharmacological activity. In vitro studies using cultured human keratinocytes have provided valuable insights into these processes. medicaljournals.senih.gov

Hydrocortisone 17-butyrate 21-propionate (HBP) demonstrates significantly higher uptake and intracellular accumulation in keratinocytes compared to hydrocortisone (HC). medicaljournals.se The intracellular concentration of HBP has been estimated to be over five times its extracellular concentration, and its accumulation is notably higher than that of HC. medicaljournals.senih.gov This enhanced uptake is attributed to the increased lipophilicity of the esterified glucocorticoid. medicaljournals.se

The following table summarizes the intracellular and extracellular distribution of HBP and HC in cultured human keratinocytes after a 10-minute incubation.

| Compound | Concentration Added (nmole/ml) | Intracellular (nmole/dish) | Extracellular (nmole/ml) |

| HBP | 1 | 0.181 (sum of HBP and HB17) | 0.919 |

| HC | 1 | 0.023 | 0.494 |

Data adapted from a study on the hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes. medicaljournals.se

This efficient uptake and subsequent hydrolysis within the target cells contribute to the potentiation of the local anti-inflammatory action of topical glucocorticoids while potentially reducing systemic effects. medicaljournals.se

Comparative Biotransformation Kinetics of Related Corticosteroids

The biotransformation kinetics of corticosteroids can vary significantly based on their chemical structure, including the presence and nature of ester modifications.

For instance, a comparative study of the metabolism of hydrocortisone and prednisolone (B192156), which differ by a double bond in the A-ring, revealed differences in their plasma half-lives. The plasma half-time of free 17-hydroxycorticosteroids after intravenous administration of hydrocortisone esters to normal subjects was 113 minutes, whereas for prednisolone esters, it was between 204 to 241 minutes. oup.com These differences in kinetics are thought to contribute to the variations in their glucocorticoid effects. oup.com

The rate of synthesis and the fatty acid composition of steroidal esters can also differ dramatically between various classes of steroids and across different tissues. For example, in rat mammary and uterine tissues, corticosterone (B1669441) is predominantly esterified to corticosterone-21-oleate, while estradiol (B170435) forms a much more heterogeneous mixture of fatty acid esters. nih.gov This suggests that different enzyme systems may be responsible for the esterification of corticoids and estrogens. nih.gov The rate of hydrolysis of corticosteroid esters can also be influenced by the structure of the ester group. For example, etiprednol (B10858132) dicloacetate is hydrolyzed about 10 times faster in human plasma than loteprednol (B1675157) etabonate. bodorlaboratories.com

Role of Corticosteroid Esters in the Modulation of Endogenous Glucocorticoid Metabolism

The administration of exogenous corticosteroid esters can influence the metabolism of endogenous glucocorticoids. Prolonged use of glucocorticoids can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in decreased endogenous cortisol production. endocrinology.org

Furthermore, at the tissue level, the metabolism of both endogenous and synthetic glucocorticoids is regulated by enzymes such as 11β-hydroxysteroid dehydrogenases (11β-HSD). nih.govexplorationpub.com 11β-HSD1 primarily activates glucocorticoids by converting cortisone (B1669442) to cortisol, while 11β-HSD2 inactivates them. nih.govexplorationpub.com The presence of exogenous corticosteroid esters can potentially interact with these enzymatic pathways. For instance, inflammatory cytokines can stimulate 11β-HSD1, leading to increased local concentrations of active glucocorticoids. explorationpub.com Human keratinocytes themselves are capable of synthesizing and activating cortisol, indicating a local, non-adrenal steroidogenic system in the skin. nih.govnih.gov The introduction of synthetic corticosteroid esters could modulate this local glucocorticoid environment. Additionally, certain drugs can alter glucocorticoid metabolism by affecting enzymes like CYP3A4, which can accelerate the clearance of glucocorticoids and potentially lead to adrenal insufficiency in patients with a suppressed HPA axis. endocrinology.org

Molecular Mechanisms of Action and Receptor Interactions

Glucocorticoid Receptor Binding Characteristics and Ligand-Receptor Dynamics

Determination of Association and Dissociation Rate Constants

The dynamics of the ligand-receptor complex are described by the association rate constant (k_on_) and the dissociation rate constant (k_off_). These constants determine the speed at which the drug binds to its receptor and the duration of the resulting complex.

| Rate Constant | Description | Significance |

| Association Rate (k_on) | The rate at which Hydrocortisone (B1673445) 17,21-Methyl Orthobutyrate binds to the glucocorticoid receptor. | A higher k_on_ value indicates a faster onset of action. |

| Dissociation Rate (k_off_) | The rate at which the Hydrocortisone 17,21-Methyl Orthobutyrate-receptor complex dissociates. | A lower k_off_ value suggests a longer duration of action as the drug remains bound to the receptor for a more extended period. |

This table is a conceptual representation. Specific kinetic data for this compound is not publicly available.

Downstream Molecular Signaling Cascades

Upon binding of this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. Once in the nucleus, the activated receptor modulates gene transcription, leading to the inhibition of pro-inflammatory signaling pathways. Key among these are:

Phospholipase A2 (PLA2) Inhibition: Glucocorticoids induce the synthesis of lipocortins (annexins), which are proteins that inhibit the activity of phospholipase A2. By inhibiting PLA2, the release of arachidonic acid from cell membranes is blocked, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

NF-κB Modulation: The activated glucocorticoid receptor can directly interact with and inhibit the activity of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Transcriptional Regulation of Anti-Inflammatory Gene Expression

In addition to repressing pro-inflammatory gene expression, the this compound-GR complex also actively promotes the transcription of anti-inflammatory genes. A prime example of this is the induction of:

Interleukin-10 (IL-10): This is a potent anti-inflammatory cytokine that plays a crucial role in suppressing the inflammatory response. The activated glucocorticoid receptor can bind to specific DNA sequences, known as glucocorticoid response elements (GREs), in the promoter region of the IL-10 gene, thereby enhancing its transcription.

Molecular Basis of Immunomodulatory Effects on Cellular Function

The immunomodulatory effects of this compound are a direct consequence of the molecular events described above and manifest as a broad suppression of immune cell function.

Cytokine Inhibition: By inhibiting NF-κB and other pro-inflammatory transcription factors, glucocorticoids suppress the production of a wide range of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

T and B Lymphocyte Responses: Glucocorticoids have profound effects on lymphocyte function. They can induce apoptosis (programmed cell death) in immature T lymphocytes and inhibit the activation and proliferation of mature T cells. They also suppress the production of antibodies by B lymphocytes, further contributing to their immunosuppressive effects.

| Cellular Target | Molecular Effect of this compound |

| T Lymphocytes | Inhibition of activation and proliferation; induction of apoptosis in immature T cells. |

| B Lymphocytes | Suppression of antibody production. |

| Monocytes/Macrophages | Inhibition of cytokine production (e.g., IL-1, IL-6, TNF-α). |

| Endothelial Cells | Reduction in the expression of adhesion molecules, limiting immune cell trafficking. |

This table provides a summary of the general immunomodulatory effects of glucocorticoids, which are applicable to this compound.

Structure Activity Relationship Investigations

Impact of Steroidal Nucleus Modifications on Glucocorticoid Receptor Affinity and Functional Activity

The fundamental structure for glucocorticoid activity is the 1,2-cyclopentanoperhydrophenanthrene nucleus. uomustansiriyah.edu.iq Several modifications to this core steroid structure are known to significantly impact glucocorticoid receptor (GR) affinity and subsequent functional activity.

Key structural features of the steroidal nucleus that are essential for potent glucocorticoid activity include a double bond between carbons 4 and 5 (Δ4) and a ketone group at position 3 in the A-ring. researchgate.net These features are critical for the initial binding to the GR. Further modifications can enhance this activity. For instance, the introduction of a double bond between carbons 1 and 2 (Δ1) in the A-ring, as seen in prednisolone (B192156), can increase glucocorticoid potency by approximately four times compared to its parent compound, hydrocortisone (B1673445). youtube.com

Halogenation, particularly at the 9α position in the B-ring, is another common modification that enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This is thought to be due to the electron-withdrawing effect on the nearby 11β-hydroxyl group, which is also crucial for activity. uomustansiriyah.edu.iq Additionally, substitutions at the C-16 position, such as the introduction of a methyl group, can decrease mineralocorticoid activity, thereby improving the therapeutic profile by reducing the risk of salt and water retention. researchgate.netyoutube.com The structure of natural glucocorticoids like hydrocortisone has served as the foundation for developing synthetic derivatives with improved bioavailability and potency. researchgate.net

The binding of a steroid to the GR induces a conformational change in the receptor, leading to its translocation to the nucleus where it can modulate gene expression. nih.govyoutube.com The specific structural modifications on the steroid nucleus dictate the stability of the receptor-ligand complex and influence the subsequent biological response. oup.com

Role of Esterification at C-17 and C-21 Positions in Modulating Receptor Interaction and Biological Potency

Esterification of the hydroxyl groups at the C-17 and C-21 positions of the hydrocortisone backbone is a key strategy for modulating receptor interaction and biological potency. The nature and position of these ester groups significantly influence the affinity of the compound for the glucocorticoid receptor (GR).

Esterification at the 17α-hydroxyl group generally leads to an increase in GR affinity. For example, converting the 17α-hydroxyl of cortisol to an acetate (B1210297), butyrate (B1204436), or valerate (B167501) ester results in a substantial increase in relative affinity for the GR. nih.gov Specifically, the 17α-butyrate and 17α-valerate esters of cortisol show approximately a 12-fold increase in affinity compared to cortisol itself. nih.gov This enhancement is attributed to favorable interactions within the ligand-binding pocket of the receptor.

Conversely, esterification of the 21-hydroxyl group typically causes a decrease in binding affinity compared to the parent alcohol. nih.govnih.gov For instance, the 21-acetate of cortisol has a significantly lower relative affinity than cortisol. nih.gov However, increasing the length of the ester chain at the C-21 position, from acetate to valerate, can lead to an increase in both binding affinity and lipophilicity. nih.gov

When both the C-17 and C-21 positions are esterified, creating a diester, the resulting affinity reflects the combined effects of both modifications. nih.gov For example, the binding affinity of a 17α,21-diester is generally lower than that of the corresponding 17α-ester but higher than that of the 21-ester or the parent hydrocortisone. nih.gov Studies on hydrocortisone 17-butyrate 21-propionate have shown that this double esterification increases the affinity to the GR, primarily by decreasing the dissociation rate of the compound from the receptor. nih.gov This slower dissociation leads to a more prolonged and potent biological effect. nih.gov Vasoconstriction assays, a measure of anti-inflammatory activity, have demonstrated that esterification at both C-17 and C-21 positions leads to greater activity compared to esterification at only one of these positions. ingentaconnect.com

Influence of the Orthoester Linkage on Ligand Lipophilicity and Intracellular Penetration

The orthoester linkage in Hydrocortisone 17,21-Methyl Orthobutyrate creates a cyclic structure that significantly influences the molecule's physicochemical properties, particularly its lipophilicity. Lipophilicity, often measured as the partition coefficient (Log P), is a critical determinant of a drug's ability to penetrate the lipid-rich barriers of cells and tissues, such as the stratum corneum of the skin. nih.gov

The synthesis of related compounds, such as hydrocortisone 17-butyrate, can proceed through a 17,21-cyclic orthoester intermediate. patsnap.com This highlights the chemical accessibility of this type of linkage. The formation of such cyclic structures can be a deliberate strategy in prodrug design to enhance dermal delivery. Esterification and the formation of related derivatives are common methods to increase the permeation rate of drugs. mdpi.com

While specific experimental data on the lipophilicity and penetration of this compound is not widely available in the reviewed literature, the general principles of medicinal chemistry suggest that the orthoester linkage would render the molecule more lipophilic than hydrocortisone. This modification is a strategic approach to improve the delivery of the active steroid to its intracellular glucocorticoid receptor.

Comparative Structure-Activity Profiling with Other Hydrocortisone Esters

The therapeutic efficacy of topical corticosteroids is closely tied to their molecular structure, particularly the nature of ester substitutions on the hydrocortisone framework. A comparative analysis of this compound with other esters like hydrocortisone 17-butyrate and hydrocortisone 21-propionate reveals important structure-activity relationships.

Esterification at the C-17 position is known to significantly enhance glucocorticoid activity. Hydrocortisone 17-butyrate, for instance, demonstrates a much higher affinity for the glucocorticoid receptor and greater anti-inflammatory potency compared to the parent hydrocortisone. nih.govnih.gov Conversely, esterification at the C-21 position alone generally results in a compound with lower affinity than hydrocortisone. nih.gov

When both positions are esterified, as in hydrocortisone 17-butyrate 21-propionate, the resulting compound exhibits strong topical anti-inflammatory activity, considered comparable in potency to betamethasone (B1666872) 17-valerate. nih.gov This diester shows a superior vasoconstrictor effect, a marker for anti-inflammatory potential, when compared to hydrocortisone 17-butyrate alone. ingentaconnect.com The enhanced activity of these diesters is often attributed to a decreased rate of dissociation from the glucocorticoid receptor. nih.gov

The table below summarizes the relative glucocorticoid receptor affinity (RRA) for various hydrocortisone esters, with cortisol (hydrocortisone) set as the reference point (RRA = 1).

| Compound | Relative Receptor Affinity (RRA) | Reference |

|---|---|---|

| Hydrocortisone (Cortisol) | 1 | nih.gov |

| Cortisol 17-acetate | 1.14 | nih.gov |

| Cortisol 17-butyrate | 12.4 | nih.gov |

| Cortisol 17-valerate | 11.5 | nih.gov |

| Cortisol 21-acetate | 0.046 | nih.gov |

| Cortisol 21-valerate | 0.32 | nih.gov |

| Cortisol 17-acetate, 21-propionate | 0.093 | nih.gov |

| Cortisol 17-valerate, 21-propionate | 1.17 | nih.gov |

Data is derived from competitive binding assays using rat thymus cytosol. nih.gov

While direct comparative data for this compound is scarce in the literature, its structure suggests it would also have enhanced lipophilicity and potent activity, similar to other C-17 and C-21 modified esters.

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships (SAR) of glucocorticoids. nih.gov These in silico techniques provide detailed insights into how these ligands interact with the glucocorticoid receptor (GR) at a molecular level, guiding the design of new, more potent, and selective drugs. nih.govnih.gov

Molecular docking is a prominent computational method used to predict the preferred binding orientation of a ligand within the receptor's binding pocket. nih.gov For glucocorticoids, docking simulations can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the steroid and specific amino acid residues of the GR. nih.gov For instance, studies have used docking to compare the binding modes of natural steroids like cortisol with synthetic ones like dexamethasone (B1670325), providing a rationale for their differing potencies. nih.gov

Beyond static docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.netrsc.org MD simulations can reveal how the binding of a ligand affects the conformational flexibility of the receptor, which is crucial for its function. nih.gov These simulations help in understanding the stability of the ligand-receptor complex and can be used to calculate binding free energies, providing a theoretical estimation of binding affinity. researchgate.net

These computational approaches are not limited to studying existing compounds. They are also employed in de novo drug design and virtual screening, where large libraries of virtual compounds are screened against the GR structure to identify potential new agonists or antagonists. youtube.com By analyzing the SAR of a series of compounds, quantitative structure-activity relationship (QSAR) models can be developed. These mathematical models correlate the chemical structure of a compound with its biological activity, allowing for the prediction of the potency of novel, unsynthesized molecules. nih.gov The use of computational tools has been instrumental in the design of non-steroidal GR modulators and in understanding the structural basis for the reduced side-effect profiles of certain glucocorticoids. nih.gov

Advanced Analytical Characterization and Impurity Profiling

Chromatographic Methodologies for Identification and Quantitative Analysis

Chromatography, particularly liquid chromatography, stands as the cornerstone for the separation and quantification of Hydrocortisone (B1673445) 17,21-Methyl Orthobutyrate and its associated steroidal compounds.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analysis of hydrocortisone derivatives. researchgate.net Methods are typically developed using C18 (ODS) columns. nih.gov For instance, a precise and robust RP-HPLC method was established for estimating hydrocortisone butyrate (B1204436) and its impurities, including Hydrocortisone 17,21-Methyl Orthobutyrate. researchgate.net This method utilized a mobile phase consisting of acetonitrile (B52724) and water in varying ratios, with detection at a wavelength of 254 nm. researchgate.net In one such method, this compound was identified with a retention time of 16.25 minutes. researchgate.net Another developed HPLC method for hydrocortisone employed an isocratic elution with a mobile phase of methanol (B129727), water, and acetic acid (60:30:10, v/v/v) at a flow rate of 1.0 ml/min, achieving a retention time of 2.26 minutes for the parent compound. nih.gov

| Parameter | Condition 1 researchgate.net | Condition 2 nih.gov |

|---|---|---|

| Technique | RP-HPLC | RP-HPLC |

| Column | Not Specified | ODS (C18), 5 μm, 4.6 × 150 mm |

| Mobile Phase | Acetonitrile and Purified Water (gradient) | Methanol : Water : Acetic Acid (60:30:10, v/v/v) |

| Flow Rate | Not Specified (Total run time: 20 min) | 1.0 ml/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (Hydrocortisone) | 2.89 min | 2.26 min |

| Retention Time (this compound) | 16.25 min | Not Applicable |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. A UPLC-based method utilizing an Acquity UPLC BEH C18 column (150 × 2.1 mm, 1.7µm) can achieve efficient separation of multiple components in a formulation. researchgate.net The use of sub-2 µm particle columns in UPLC generates sharper and narrower peaks, which is critical for resolving closely related impurities. researchgate.net For instance, a UPLC-TOF-MS method was developed that could separate 22 different analytes, including 17 glucocorticosteroids, in a mere 5.5 minutes, even resolving the critical isomer pair of dexamethasone (B1670325) and betamethasone (B1666872). nih.gov

While UV-Vis spectroscopy is a standard detection method in HPLC, providing reliable quantification at specific wavelengths like 254 nm, its specificity is limited. researchgate.netd-nb.info For unambiguous identification and structural characterization of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. nih.gov LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is considered the method of choice for analyzing corticosteroids due to its high sensitivity and specificity. nih.govnih.gov Electrospray ionization (ESI) in the positive ion mode is commonly used, where precursor ions such as [M+H]⁺ are selected for fragmentation, providing detailed structural information about the analyte and its degradants. nih.gov This technique is crucial for identifying unknown impurities formed during degradation studies. scirp.org

Method Development and Validation Parameters for Robustness and Reliability

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Conference on Harmonisation (ICH). d-nb.info Validation demonstrates that the method is robust, reliable, and accurate for the quantification of the analyte and its impurities.

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients. d-nb.info This is often demonstrated through forced degradation studies. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A study on hydrocortisone butyrate demonstrated linearity over a concentration range of 0.1–250 µg/mL with a coefficient of determination (r²) of 0.999. researchgate.net

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies on spiked placebo samples. Acceptable recovery is typically within 98-102%. d-nb.info One method for hydrocortisone reported high recoveries of 98–101%. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Relative standard deviation (%RSD) values should typically not exceed 2%. d-nb.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For hydrocortisone, one method reported an LOD of 0.09 µg/ml and an LOQ of 0.27 µg/ml. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, mobile phase composition, temperature), providing an indication of its reliability during normal usage. d-nb.info

| Parameter | Acceptance Criteria / Finding | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | researchgate.netresearchgate.net |

| Accuracy (% Recovery) | 98-102% | nih.govd-nb.info |

| Precision (% RSD) | ≤ 2% | nih.govd-nb.info |

| LOD | 0.09 µg/ml | researchgate.net |

| LOQ | 0.27 µg/ml | researchgate.net |

Controlled Degradation Studies and Development of Stability-Indicating Methods

Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to establish the intrinsic stability of a drug substance and develop stability-indicating analytical methods. nih.gov These studies involve subjecting the drug to harsh conditions, such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress, to generate potential degradation products. researchgate.netnih.gov

A study on hydrocortisone butyrate revealed significant degradation under specific stress conditions, with 11% degradation observed in alkaline (base hydrolysis) conditions and 18% under photolytic conditions. researchgate.net The degradation pattern of hydrocortisone in aqueous solution is complex and can involve multiple pathways, including oxidation and rearrangement. researchgate.netnih.gov The development of a stability-indicating method (SIM) ensures that all significant degradation products can be separated from the parent drug and from each other, allowing for an accurate assessment of the drug's stability over time. nih.gov

Isolation and Structural Elucidation of Related Steroidal Impurities and Degradants

The identification of impurities and degradants is essential for ensuring the safety and efficacy of a drug product. Forced degradation studies generate these compounds, which are then isolated and their structures elucidated, often using LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.org

For hydrocortisone and its esters, several degradation pathways have been identified. researchgate.net Oxidative degradation can lead to the formation of 21-dehydrohydrocortisone, which can further degrade to a 17-carboxylic acid derivative. scirp.orgresearchgate.net Another pathway can result in a 17-oxo, 17-deoxy-21-aldehyde. researchgate.net In addition to degradation products, process-related impurities may also be present. A study focused on hydrocortisone butyrate identified several related substances, including hydrocortisone, hydrocortisone-21-butyrate, hydrocortisone 3-methyl enol ether 17-butyrate, and this compound. researchgate.net Reference standards for these and other impurities are crucial for their accurate identification and quantification during routine quality control. veeprho.com

| Compound Name |

|---|

| This compound |

| Hydrocortisone |

| Hydrocortisone Butyrate |

| Acetonitrile |

| Methanol |

| Acetic Acid |

| Dexamethasone |

| Betamethasone |

| Hydrocortisone-21-butyrate |

| Hydrocortisone 3-methyl enol ether 17-butyrate |

| 21-dehydrohydrocortisone |

| 17-carboxylic acid derivative |

| 17-oxo, 17-deoxy-21-aldehyde |

Considerations for Advanced Delivery System Design

The therapeutic application of corticosteroids like Hydrocortisone (B1673445) 17,21-Methyl Orthobutyrate is often optimized through the design of advanced delivery systems. These systems aim to enhance the drug's efficacy by ensuring it reaches the target site in a controlled manner, thereby maximizing its therapeutic window and minimizing potential side effects. The development of such systems involves sophisticated formulation strategies, including the use of nanocarriers and stimuli-responsive materials.

Development of Nanocarrier-Based Formulations for Enhanced Targeting and Controlled Release

Nanocarrier-based formulations represent a promising strategy to improve the delivery of corticosteroids. These systems can encapsulate the drug, protecting it from degradation and enabling targeted delivery and controlled release. Research into nanocarriers for similar corticosteroids, such as hydrocortisone and its esters, provides a strong basis for the development of formulations for Hydrocortisone 17,21-Methyl Orthobutyrate.

Investigation of pH-Responsive Delivery Mechanisms

The inflammatory microenvironment is often characterized by a lower pH compared to healthy tissues. This physiological difference can be exploited for targeted drug delivery through the design of pH-responsive nanocarriers. For instance, polymersomes composed of materials like PMPC–PDPA have been shown to be stable at physiological pH (7.4) but disassemble at the acidic pH found in intracellular compartments like endosomes (pH < 6.2). nih.gov This disassembly triggers the release of the encapsulated glucocorticoid directly within the target cells. nih.gov Similarly, hyaluronic acid-conjugated liposomes have demonstrated preferential release of prednisolone (B192156) under acidic conditions, mimicking the environment of inflamed synovial cells in rheumatoid arthritis. nih.gov Another study on hyaluronic acid-dexamethasone conjugates showed a significantly higher release of dexamethasone (B1670325) at a mildly acidic pH of 5.2 compared to a neutral pH of 7.4 over an extended period. mdpi.com These findings suggest that a pH-responsive nanocarrier system for this compound could be engineered to selectively release the drug at sites of inflammation.

A study on hydrocortisone-loaded pH-sensitive polymeric nanocarriers, specifically poly(acrylic acid-co-methyl methacrylate), demonstrated a slow and sustained release profile at pH 7.4. icm.edu.pl After an initial release, the system maintained a steady release, indicating its potential for prolonged therapeutic action. icm.edu.pl

Table 1: Research Findings on pH-Responsive Corticosteroid Delivery

| Nanocarrier System | Corticosteroid | Release Profile | Reference |

| PMPC–PDPA Polymersomes | Prednisolone | Biphasic release at pH 5.0 with an initial burst followed by sustained release. | nih.gov |

| Hyaluronic Acid-Conjugated Liposomes | Prednisolone | Preferential release under acidic conditions. | nih.gov |

| Hyaluronic Acid-Dexamethasone Conjugates | Dexamethasone | 80–90% release at pH 5.2 vs. 50–60% at pH 7.4 over 35 days. | mdpi.com |

| Poly(acrylic acid-co-methyl methacrylate) Nanocarriers | Hydrocortisone | Slow and sustained release at pH 7.4, with a maximum release of 70% after 48 hours. | icm.edu.pl |

Utilization of Thermosensitive Lipid Nanoparticles

Thermosensitive lipid nanoparticles (TLNs) are designed to release their payload in response to localized increases in temperature, a phenomenon that can be induced at a target site using external energy sources. This approach offers a high degree of spatial and temporal control over drug release. For example, thermosensitive liposomes (TSLs) composed of lipids like dipalmitoylphosphatidylcholine (DPPC) are engineered to undergo a phase transition at a specific temperature, leading to a rapid release of the encapsulated drug. researchgate.netscienceopen.com

Research on thermosensitive polymeric nanocarriers, such as those made from N-isopropylacrylamide, has shown a prolonged and slow release of hydrocortisone at a physiological temperature of 37°C. icm.edu.pl In one study, a thermosensitive system released a maximum of 77% of the encapsulated hydrocortisone over a period of 5 days, indicating its potential for sustained local delivery. icm.edu.pl The development of novel thermosensitive small multilamellar lipid nanoparticles (tSMLPs) also shows promise, with a highly selective temperature-dependent release profile. nih.gov These findings provide a strong rationale for exploring thermosensitive nanoparticle formulations for the controlled delivery of this compound.

Table 2: Research Findings on Thermosensitive Corticosteroid Delivery

| Nanocarrier System | Corticosteroid | Release Profile | Reference |

| N-isopropylacrylamide Nanocarriers | Hydrocortisone | Slow and prolonged release at 37°C, with 77% release after 5 days. | icm.edu.pl |

| Thermosensitive Liposomes (TSLs) | General | Rapid release at phase transition temperature. | researchgate.netscienceopen.com |

| Thermosensitive Small Multilamellar Lipid Nanoparticles (tSMLPs) | Model Drug (Calcein) | Highly selective temperature-dependent release. | nih.gov |

Engineering of Enzyme-Sensitive Drug Release Systems

The overexpression of certain enzymes, such as esterases and matrix metalloproteinases (MMPs), at sites of inflammation and in certain diseases provides another trigger for targeted drug delivery. frontiersin.orgnih.gov Enzyme-responsive systems can be designed to degrade and release their therapeutic cargo specifically in these enzyme-rich environments. cd-bioparticles.net

For corticosteroids, hydrogels with ester bonds in their backbone have been designed to degrade and release the encapsulated drug in the presence of an enzyme cocktail or synovial fluid from arthritic patients. frontiersin.org This approach ensures that the drug is released predominantly at the site of inflammation where these enzymes are more active. frontiersin.org Another strategy involves conjugating the drug to a polymer scaffold via enzyme-cleavable linkers, allowing for precise and controlled release of the therapeutic agent. frontiersin.orgnih.gov The development of enzyme-responsive nanocarriers for this compound could leverage the presence of specific enzymes at the target site to achieve highly localized and on-demand drug release.

Strategies for Optimizing Bioavailability and Limiting Non-Targeted Exposure

Optimizing the bioavailability of topically applied corticosteroids is crucial for maximizing their therapeutic effect while minimizing systemic absorption and potential side effects. The thermodynamic activity of the drug in its vehicle is a key determinant of its bioavailability. nih.gov Studies have shown that for many formulations, there is a good correlation between the thermodynamic activity of the steroid and its blanching response, a measure of its in vivo efficacy. nih.gov

The use of penetration enhancers can also improve the bioavailability of topical steroids. oup.com For instance, substances like 2-pyrrolidone and N-methyl-2-pyrrolidone have been shown to increase the bioavailability of betamethasone (B1666872) 17-benzoate. oup.com However, it is important to select appropriate co-solvents, as some combinations may not enhance bioavailability. oup.com

Exploration of Polymeric and Lipid-Based Platforms for Steroid Encapsulation and Delivery

A variety of polymeric and lipid-based platforms have been investigated for the encapsulation and delivery of corticosteroids, offering a range of properties to suit different therapeutic needs.

Polymeric nanoparticles, often made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are widely used for controlled drug delivery. nih.govresearchgate.net These systems can encapsulate hydrophobic drugs like corticosteroids and provide sustained release over time. acs.org The encapsulation of corticosteroids within polymeric nanoparticles can also improve their stability. nih.gov

Lipid-based nanocarriers, including liposomes, lipid nanocapsules (LNCs), and solid lipid nanoparticles (SLNs), are also effective platforms for steroid delivery. nih.govnih.gov Liposomes, for instance, can encapsulate both hydrophilic and hydrophobic drugs and can be modified to be pH- or thermosensitive. nih.govresearchgate.net LNCs have shown good stability and uniformity for the delivery of hydrocortisone and its esters. nih.govmdpi.com

Hybrid systems that combine the advantages of both polymeric and lipid-based platforms are also being explored. acs.orgnih.gov Lipid-polymer hybrid nanoparticles, with a polymeric core for drug encapsulation and a lipid shell, can offer both controlled release and enhanced biocompatibility. acs.orgnih.gov These platforms provide a versatile toolkit for the design of advanced delivery systems for this compound, tailored to specific therapeutic applications.

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Novel Biotransformation Intermediates

The metabolic fate of Hydrocortisone (B1673445) 17,21-Methyl Orthobutyrate is a critical determinant of its activity, duration of action, and potential for systemic side effects. While general principles of corticosteroid metabolism are understood, the specific biotransformation pathway of the 17,21-methyl orthobutyrate group remains largely unexplored. Future research should focus on identifying and characterizing the complete profile of its metabolic intermediates.

One potential metabolic pathway involves the enzymatic hydrolysis of the orthoester. Studies on analogous compounds, such as hydrocortisone 17-butyrate 21-propionate, have shown that hydrolysis can occur in the skin. medicaljournals.senih.gov In cultured human keratinocytes, the primary metabolic step for hydrocortisone 17-butyrate 21-propionate was the rapid de-esterification at the 21-position to form hydrocortisone 17-butyrate. medicaljournals.senih.gov A smaller amount of hydrocortisone 21-propionate was also detected, indicating that hydrolysis at the 17-position also occurs, albeit to a lesser extent. medicaljournals.senih.gov

Applying this logic to Hydrocortisone 17,21-Methyl Orthobutyrate, it is plausible that initial hydrolysis of the cyclic orthoester could lead to the formation of several novel intermediates. The stability of the orthoester ring is a key factor, and its cleavage could result in the formation of hydrocortisone 17-butyrate, hydrocortisone 21-monobutyrate, or other related structures. The presence of esterases in the skin and other tissues will likely play a crucial role in this process.

Advanced analytical techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in the separation and structural elucidation of these novel biotransformation products. Isotope labeling studies, where specific atoms in the this compound molecule are replaced with their stable isotopes, would provide definitive evidence of the metabolic pathways.

Putative Hydrolysis Intermediates of this compound

| Putative Intermediate | Potential Site of Initial Hydrolysis | Significance |

| Hydrocortisone 17-Monobutyrate | Orthoester ring opening | Active metabolite with altered pharmacokinetic profile |

| Hydrocortisone 21-Monobutyrate | Orthoester ring opening | Active metabolite with altered pharmacokinetic profile |

| Hydrocortisone | Complete hydrolysis of the orthobutyrate group | Parent active glucocorticoid |

Advanced Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions

The therapeutic effects of glucocorticoids are mediated through their binding to the glucocorticoid receptor (GR). Understanding the precise molecular interactions between this compound and the GR is fundamental to explaining its potency and designing more effective analogs. Advanced computational modeling and molecular dynamics (MD) simulations offer powerful tools to investigate these interactions at an atomic level.

MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, revealing how the unique orthoester group influences the binding affinity and conformational changes in the GR. nih.govuu.nl These simulations can help to identify key amino acid residues within the GR's ligand-binding domain that form stable interactions with the orthoester moiety. nih.govuu.nl The flexibility and conformational stability of the this compound molecule within the binding pocket can also be assessed, providing a deeper understanding of the structure-activity relationship. nih.gov

Pharmacophore modeling is another valuable computational technique that can be employed. researchgate.netnih.govnih.govresearchgate.net By identifying the essential chemical features required for high-affinity binding to the GR, a pharmacophore model specific to orthoester-containing corticosteroids can be developed. researchgate.netnih.govnih.govresearchgate.net This model can then be used for virtual screening of compound libraries to identify novel molecules with potentially improved pharmacological profiles. nih.govnih.gov

Development of Sophisticated In Vitro and Ex Vivo Tissue Constructs for Metabolic Profiling

To accurately predict the metabolic profile of this compound in humans, it is essential to utilize sophisticated in vitro and ex vivo models that closely mimic the complexity of human tissues. Three-dimensional (3D) skin models, for instance, have emerged as valuable tools for studying the metabolism of topically applied corticosteroids. nih.govnih.gov These models, which can include both epidermal and dermal layers, provide a more physiologically relevant environment compared to traditional 2D cell cultures. nih.govnih.gov

Future research should involve the use of these 3D skin constructs to investigate the penetration, distribution, and metabolism of this compound. By analyzing the culture medium and the tissue construct itself over time, a comprehensive picture of the metabolic cascade can be obtained. This approach would allow for the identification of skin-specific metabolites and provide insights into the rate and extent of biotransformation within the target tissue.

Beyond skin models, ex vivo perfusion of human skin or other relevant tissues can offer an even more realistic assessment of metabolic pathways. These experiments can provide valuable data on the first-pass metabolism of the compound and help to bridge the gap between in vitro findings and the in vivo situation. nih.gov

Rational Design and Synthesis of Next-Generation Orthobutyrate Analogs with Engineered Pharmacological Profiles

The knowledge gained from biotransformation studies and computational modeling can be leveraged for the rational design and synthesis of next-generation orthobutyrate analogs with improved pharmacological properties. The concept of "soft steroids" or "antedrugs" is particularly relevant here. nih.gov These are active compounds that are designed to undergo predictable metabolism to inactive forms after exerting their therapeutic effect at the target site, thereby minimizing systemic side effects. nih.gov

By modifying the structure of the orthobutyrate group, it may be possible to fine-tune the rate of hydrolysis and, consequently, the duration of action and systemic exposure. For example, introducing different alkyl or aryl substituents on the orthoester carbon could modulate its susceptibility to enzymatic cleavage. The synthesis of a series of such analogs would allow for a systematic investigation of the structure-activity and structure-metabolism relationships. nih.gov

Furthermore, modifications to the hydrocortisone backbone, in conjunction with novel orthoester moieties, could lead to the development of compounds with enhanced GR binding affinity or selectivity. The synthesis of these new chemical entities would be a critical step in exploring the full therapeutic potential of this class of corticosteroids. nih.govgoogle.com

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Hydrocortisone 17,21-Methyl Orthobutyrate in experimental formulations?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 240–250 nm) and a C18 column. Mobile phases typically involve acetonitrile/water or methanol/phosphate buffer gradients. Calibration curves should be validated for linearity (R² ≥ 0.995) and precision (RSD < 2%). Pharmacopeial methods for related corticosteroids (e.g., Hydrocortisone Acetate) provide a template for system suitability testing, including resolution of degradation products .

Q. How can structural confirmation of this compound be performed in synthetic batches?

- Methodology : Combine spectroscopic techniques:

- 1H-NMR and 13C-NMR to confirm esterification at the 17- and 21-positions.

- Mass spectrometry (MS) for molecular ion verification (expected m/z = 432.56 for [M+H]+).

- FTIR to identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). Cross-reference with pharmacopeial reference standards for validation .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood for powder handling to prevent inhalation.

- Store at 2–8°C in airtight containers to prevent hydrolysis.

- In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize excipient compatibility studies for this compound formulations?

- Methodology :

- Use a fractional factorial design (e.g., 2⁴⁻¹) to test interactions between excipients (binders, disintegrants, preservatives).

- Apply ANOVA and Pareto charts to identify statistically significant factors (p < 0.05) affecting stability. For example, binders like PVP may accelerate degradation under stress conditions (40°C/75% RH). Validate findings with accelerated stability testing (ICH Q1A guidelines) .

Q. What stress conditions are recommended for stability-indicating method development?

- Methodology : Subject the compound to:

- Oxidative stress : 3% H₂O₂ at 70°C for 24 hours.

- Hydrolytic stress : Acidic (0.1M HCl) and basic (0.1M NaOH) conditions at 80°C.

- Photolytic stress : Exposure to UV light (ICH Q1B guidelines).

- Thermal stress : 40°C/75% RH for 3 months.

Monitor degradation via HPLC and identify major impurities (e.g., free hydrocortisone from ester cleavage) .

Q. How can impurity profiling be systematically conducted for this compound?

- Methodology :

- Use hyphenated techniques (LC-MS/MS) to characterize degradation products and process-related impurities.

- Compare retention times and MS spectra with synthesized impurities (e.g., Hydrocortisone EP Impurity K).

- Validate methods per ICH Q3A/B guidelines, ensuring limits of detection (LOD) ≤ 0.1% .

Q. What in vitro models are suitable for assessing the anti-inflammatory efficacy of this compound?

- Methodology :

- Keratinocyte cultures : Measure inhibition of TNF-α or IL-6 secretion via ELISA after LPS stimulation.

- Transactivation assays : Use glucocorticoid receptor (GR)-transfected HEK293 cells to quantify receptor binding affinity (EC50) compared to hydrocortisone.

- Skin permeation studies : Utilize Franz diffusion cells with ex vivo human skin to evaluate bioavailability .

Data Contradiction Analysis

Q. How should conflicting data on excipient compatibility be resolved?

- Methodology :

- Replicate studies under standardized conditions (e.g., humidity, temperature).

- Perform principal component analysis (PCA) to isolate variables causing discrepancies.

- Cross-validate with orthogonal techniques (e.g., DSC for thermal behavior, FTIR for interactions). For example, conflicting reports on lactose incompatibility may arise from amorphous vs. crystalline forms .

Q. What strategies address variability in synthetic yields of this compound?

- Methodology :

- Optimize reaction parameters (solvent polarity, catalyst concentration) via response surface methodology (RSM).

- Monitor intermediates by TLC or in-line PAT (Process Analytical Technology).

- Use chiral columns to detect enantiomeric byproducts, which may reduce yield if unaccounted for .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.